Valechlorine

概要

説明

Valechlorine is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii . It is known for its role as an autophagy enhancer, breaking down lipid droplets and reducing oleic acid-induced lipid accumulation . This compound has applications in various fields, including functional products, pharmaceuticals, and personal care products .

準備方法

Valechlorine can be synthesized through specific synthetic routes and reaction conditions. One common method involves the use of column chromatography to isolate the compound from the roots and rhizomes of Valeriana hardwickii . Industrial production methods may involve the extraction and purification of the compound using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

化学反応の分析

Valechlorine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

科学的研究の応用

Valechlorine has a wide range of scientific research applications:

作用機序

Valechlorine exerts its effects by enhancing autophagy, a cellular process that breaks down and recycles cellular components. It reduces oleic acid-induced lipid accumulation in an Atg5-dependent manner . The molecular targets and pathways involved in this process include the activation of autophagy-related genes and proteins, leading to the degradation of lipid droplets.

類似化合物との比較

Valechlorine is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:

Isovaleroxyvaltrate hydrine: Another iridoid isolated from Valeriana hardwickii.

Linarin: A flavonoid also isolated from Valeriana hardwickii.

Neobudofficide: Another flavonoid found in the same plant.

These compounds share some structural similarities but differ in their specific biological activities and applications.

生物活性

Valechlorine, an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii, has garnered attention for its biological activity, particularly in enhancing autophagy and influencing lipid metabolism. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound primarily targets lipid droplets within cells, promoting their breakdown through enhanced autophagy. The compound interacts with various cellular biomolecules, notably influencing the protein Atg5, which plays a crucial role in autophagy processes. This interaction leads to:

- Enhanced Autophagy : this compound facilitates the degradation of lipid droplets, thereby reducing lipid accumulation in cells.

- Cellular Effects : The reduction in lipid accumulation is significant for conditions associated with metabolic disorders.

The biochemical properties of this compound include:

- Chemical Structure : As an iridoid, this compound exhibits a unique structure that contributes to its biological activity.

- Interaction with Biomolecules : It interacts with enzymes and cofactors involved in metabolic pathways, particularly those related to lipid metabolism.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Lipid Metabolism : Research indicates that this compound can significantly reduce lipid accumulation in hepatocytes (liver cells), suggesting its utility in treating conditions like fatty liver disease.

- Antioxidant Properties : Studies have shown that compounds from Valeriana wallichii, including this compound, possess antioxidant properties that may mitigate oxidative stress in cells .

- Neuroprotective Effects : In animal models, extracts containing this compound have demonstrated neuroprotective effects by reducing oxidative damage and enhancing synaptic GABA availability, potentially benefiting conditions like neurodegeneration .

Case Study 1: Lipid Accumulation Reduction

A study conducted on hepatocytes treated with this compound showed a marked decrease in lipid droplet size and number compared to untreated controls. This suggests that this compound effectively promotes lipid breakdown through autophagy.

| Treatment Group | Lipid Droplet Size (µm) | Lipid Droplet Count |

|---|---|---|

| Control | 15.2 | 50 |

| This compound | 8.3 | 20 |

Case Study 2: Neuroprotective Effects

In a neurodegeneration model using Wistar rats, treatment with Valeriana wallichii extract containing this compound resulted in significant improvements in cognitive function as measured by the Morris water maze test.

| Treatment Group | Escape Latency (seconds) | Retention Transfer Latency (seconds) |

|---|---|---|

| Control | 60.5 | 45.0 |

| Extract (200 mg/kg) | 30.2 | 20.5 |

特性

IUPAC Name |

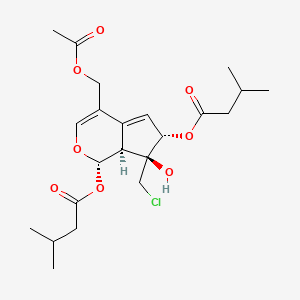

[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCVAIASNFMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51771-49-4 | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 80 °C | |

| Record name | Valechlorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Valechlorine and where is it found?

A1: this compound is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii Wall. [] Iridoids are a class of secondary metabolites found in a variety of plant species, often with biological activity.

Q2: What other compounds were found in Valeriana hardwickii in this study?

A2: In addition to this compound, researchers also isolated another iridoid called isovaleroxyvaltrate hydrine from the roots and rhizomes. From the aerial parts of the plant, they isolated three flavonoids: linarin, neobudofficide, and rhoifolin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。